![molecular formula C7H6N4 B1583905 1-Phenyl-1H-tetrazole CAS No. 5378-52-9](/img/structure/B1583905.png)
1-Phenyl-1H-tetrazole
Overview
Description
1-Phenyl-1H-tetrazole-5-thiol is a synthetic compound that has been used in various applications. It is an effective inhibitor of aluminum corrosion in 1M HCl solution . It has also been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .
Synthesis Analysis
The synthesis of 1-Phenyl-1H-tetrazole involves the reaction of phenylisothiocyanate with NaN3 in water as a solvent . The tetrazole-5-thiol derivatives were synthesized by the alkylation reaction of the compound with chloroacetone, phenacyl bromide, and chloromethyl acetate respectively .Molecular Structure Analysis
The molecular structure of 1-Phenyl-1H-tetrazole can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1-Phenyl-1H-tetrazole has been used in various chemical reactions. For instance, it has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions . It was also used in the synthesis of metalated tetradecyl sulfone .Physical And Chemical Properties Analysis
1-Phenyl-1H-tetrazole is a crystalline light yellow powder and is odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . These are burst vigorously on exposure to shock, fire, and heat on friction .Scientific Research Applications
Corrosion Inhibition
1-Phenyl-1H-tetrazole: has been identified as an effective inhibitor of aluminum corrosion in 1M HCl solution. This application is significant in protecting metal surfaces and structures from corrosive processes .
Synthesis of Oxacyclic Building Blocks
This compound is utilized in the synthesis of oxacyclic building blocks through highly stereoselective radical cyclization and olefin metathesis reactions. These building blocks are crucial for constructing complex molecular structures in organic chemistry .
Synthesis of Metalated Tetradecyl Sulfone
It also plays a role in the synthesis of metalated tetradecyl sulfone, which is important for various chemical synthesis processes .
Eco-friendly Synthesis Approaches
Tetrazole derivatives, including 1-Phenyl-1H-tetrazole , are synthesized using eco-friendly approaches that involve water as a solvent, moderate conditions, and non-toxic methods, leading to good to excellent yields .
Inhibition of Copper-Alloy Corrosion
Similar to its role in aluminum corrosion inhibition, 1-Phenyl-1H-tetrazole also exhibits inhibitive effects against copper-alloy corrosion in NaCl solutions. This is compared with the performance of other compounds like 1H-Benzotriazole .
Bio-isosteric Replacement for Carboxylic Acids
In medicinal chemistry, tetrazoles are used as a bio-isosteric replacement for carboxylic acids. This application is evident in various clinical drugs that contain the tetrazole moiety, such as losartan, cefazolin, and alfentanil .
Mechanism of Action
Safety and Hazards
Future Directions
The inhibitive effect against copper-alloy corrosion in NaCl 3 wt% of a non-toxic compound, namely 5-Phenyl-1H-tetrazole (PT), is probed and compared with the performance of the most used and toxic 1H-Benzotriazole (BTA), by using a multi-technique approach . The reported experimental tests suggest PT as a promising candidate for replacing toxic BTA in the prevention of bronze archaeological and artistic objects corrosion .
properties
IUPAC Name |
1-phenyltetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-4-7(5-3-1)11-6-8-9-10-11/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPXPGSELZFFMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046765 | |
Record name | 1-Phenyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-tetrazole | |
CAS RN |
5378-52-9 | |
Record name | 1H-Tetrazole, 1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005378529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-TETRAZOLE, 1-PHENYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LCC44M8Y9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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